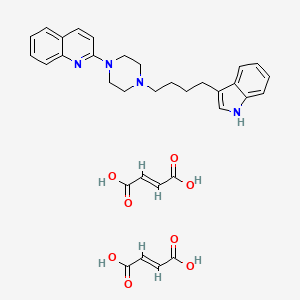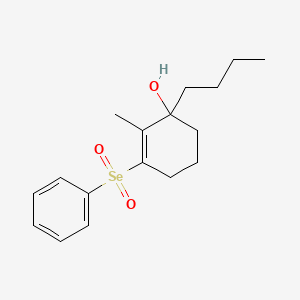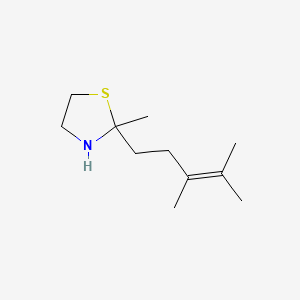
2-(3,4-Dimethyl-3-pentenyl)-2-methylthiazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dimethyl-3-pentenyl)-2-methylthiazolidine is an organic compound that belongs to the thiazolidine family Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms This particular compound is characterized by the presence of a 3,4-dimethyl-3-pentenyl group and a methyl group attached to the thiazolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethyl-3-pentenyl)-2-methylthiazolidine typically involves the reaction of a thiazolidine precursor with a suitable alkylating agent. One common method is the alkylation of 2-methylthiazolidine with 3,4-dimethyl-3-pentenyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation or chromatography may also be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-(3,4-Dimethyl-3-pentenyl)-2-methylthiazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazolidine ring or the alkyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine-2-thione and other reduced derivatives.
Substitution: Various substituted thiazolidines depending on the nucleophile used.
科学的研究の応用
2-(3,4-Dimethyl-3-pentenyl)-2-methylthiazolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may be studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of 2-(3,4-Dimethyl-3-pentenyl)-2-methylthiazolidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiazolidine ring can act as a nucleophile or electrophile, participating in various biochemical pathways. The molecular targets and pathways involved would be specific to the biological context in which the compound is studied.
類似化合物との比較
Similar Compounds
2,3-Dimethyl-3-pentanol: A related compound with similar alkyl groups but lacking the thiazolidine ring.
3,4-Dimethyl-3-pentanol: Another similar compound with a different arrangement of methyl groups.
2,3-Dimethylpentan-3-ol: A compound with a similar carbon skeleton but different functional groups.
Uniqueness
2-(3,4-Dimethyl-3-pentenyl)-2-methylthiazolidine is unique due to the presence of both the thiazolidine ring and the 3,4-dimethyl-3-pentenyl group
特性
CAS番号 |
75606-60-9 |
|---|---|
分子式 |
C11H21NS |
分子量 |
199.36 g/mol |
IUPAC名 |
2-(3,4-dimethylpent-3-enyl)-2-methyl-1,3-thiazolidine |
InChI |
InChI=1S/C11H21NS/c1-9(2)10(3)5-6-11(4)12-7-8-13-11/h12H,5-8H2,1-4H3 |
InChIキー |
JJDZEYJKWDEOBV-UHFFFAOYSA-N |
正規SMILES |
CC(=C(C)CCC1(NCCS1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


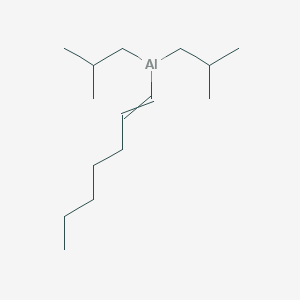
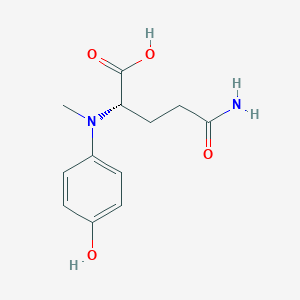
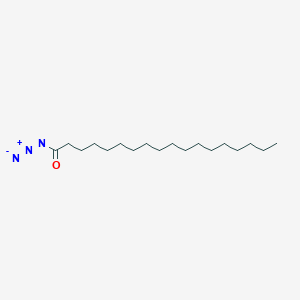
![4-[(1H-1,2,3-triazol-1-yl)methoxy]phenol](/img/structure/B14435763.png)
![Methyl [3-chloro-4-(4-methoxyphenoxy)phenyl]carbamate](/img/structure/B14435772.png)
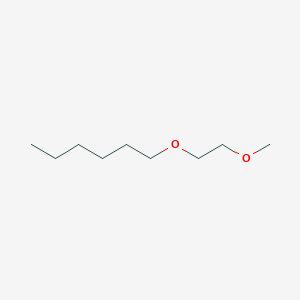
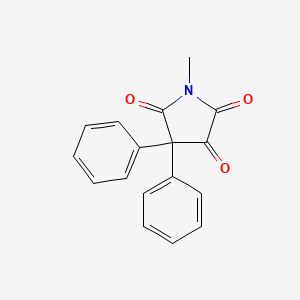
silane](/img/structure/B14435797.png)
![N~1~,N~1~-Diethyl-N~4~-{tris[(propan-2-yl)oxy]silyl}benzene-1,4-diamine](/img/structure/B14435798.png)


